molecular formula C7H4BrF2N3 B1378340 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1428532-79-9

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1378340
CAS No.: 1428532-79-9
M. Wt: 248.03 g/mol
InChI Key: QYLYGCWLDHOLAH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with nucleic acids, potentially influencing gene expression and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell proliferation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or repress gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. Over time, the compound’s impact on cellular processes may diminish as it degrades, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can influence metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYGCWLDHOLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193483
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428532-79-9
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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